C.I. Basic yellow 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

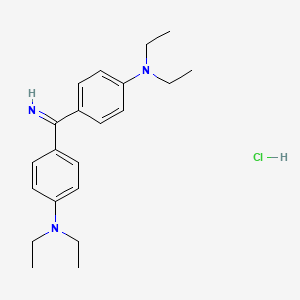

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

6358-36-7 |

|---|---|

Formule moléculaire |

C21H29N3.ClH C21H30ClN3 |

Poids moléculaire |

359.9 g/mol |

Nom IUPAC |

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride |

InChI |

InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H |

Clé InChI |

LQVYCDPEZPBOMT-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on C.I. Basic Yellow 37 (CAS: 6358-36-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of C.I. Basic Yellow 37, a fluorescent dye belonging to the ketimine class. It covers its chemical and physical properties, toxicological data, and detailed experimental protocols for its synthesis, analysis, and a representative application in fluorescence microscopy.

Core Data Summary

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6358-36-7 | |

| C.I. Name | Basic Yellow 37, 41001 | |

| Chemical Name | 4,4'-carbonimidoylbis[N,N-diethylaniline] monohydrochloride | [1] |

| Molecular Formula | C₂₁H₃₀ClN₃ | [1] |

| Molecular Weight | 359.54 g/mol | |

| Molecular Structure | Ketimine Class | |

| Appearance | Greenish-yellow powder | [2] |

| Boiling Point | 432.92 °C (at 101,325 Pa) | [2] |

| Water Solubility | 1.531 g/L (at 30 °C) | [2] |

| Density | 0.721 g/cm³ (at 20 °C) | [2] |

Table 2: Toxicological and Safety Data

| Endpoint | Value / Observation | Reference(s) |

| Acute Oral Toxicity (LD50) | 3160 mg/kg (Rat) | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects | [4][5] |

| Primary Irritant Effect | Strong irritant with the danger of severe eye injury. | [3] |

| Safety Precautions | P264: Wash hands thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents. | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and a hypothetical application of this compound are provided below.

This protocol is an expanded methodology based on the manufacturing process described in the literature. It outlines the synthesis of this compound from 4-(4-(diethylamino)benzyl)-N,N-diethylbenzenamine.

Objective: To synthesize this compound.

Materials:

-

4-(4-(diethylamino)benzyl)-N,N-diethylbenzenamine

-

Sulfur powder

-

Ammonium chloride (NH₄Cl)

-

Sodium chloride (NaCl)

-

Ammonia gas (NH₃)

-

Deionized water

-

Tube furnace

-

Round-bottom flask (500 mL) with reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

Stirring apparatus

Procedure:

-

Reactant Preparation: In a 500 mL round-bottom flask, thoroughly mix 4-(4-(diethylamino)benzyl)-N,N-diethylbenzenamine, sulfur powder, ammonium chloride, and sodium chloride. The molar ratios should be optimized based on preliminary small-scale trials.

-

Reaction Setup: Place the flask in a tube furnace equipped with a gas inlet for ammonia and an outlet for exhaust. Ensure the setup is in a well-ventilated fume hood.

-

Heating and Ammonolysis: Begin a steady stream of ammonia gas through the reaction vessel. Heat the furnace to 175 °C. Maintain this temperature and the ammonia stream for 4-6 hours with continuous stirring.

-

Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully extract the crude product by adding hot deionized water (approx. 80-90 °C) to the flask and stirring vigorously for 30 minutes.

-

Filtration: Filter the hot aqueous solution using a Buchner funnel to remove any insoluble impurities.

-

Salting Out (Precipitation): Transfer the hot filtrate to a large beaker. While stirring, slowly add sodium chloride until the dye precipitates out of the solution. This process is known as salting out.

-

Isolation and Drying: Collect the precipitated this compound dye by vacuum filtration. Wash the solid product with a cold, saturated NaCl solution to remove residual impurities. Dry the final product in a vacuum oven at 60 °C overnight.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, FT-IR, and UV-Vis spectroscopy.

This protocol provides a method for the detection and quantification of this compound in a textile matrix, adapted from general methods for dye analysis[7].

Objective: To quantify this compound in a textile sample.

Materials and Equipment:

-

Textile sample (1 g)

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

-

Sample Preparation:

-

Cut the textile sample into small pieces (approx. 1 mm²).

-

Weigh 1.0 g of the sample into a 50 mL conical tube.

-

Add 20 mL of methanol.

-

Sonicate at 50 °C for 30 minutes in an ultrasonic bath.

-

Centrifuge the tube at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

-

-

LC/MS/MS Analysis:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions: Monitor the transition for the parent ion [M]⁺ of this compound (m/z 324.2, corresponding to the cationic form C₂₁H₃₀N₃⁺) to at least two characteristic product ions. Note: Specific fragment ions must be determined by direct infusion of a standard.

-

-

Quantification:

-

Prepare a calibration curve using standards of this compound (e.g., 1-100 ng/mL) in methanol.

-

Analyze the extracted sample and quantify the concentration of this compound by comparing its peak area to the calibration curve.

-

As a fluorescent dye, this compound may be suitable for live-cell or fixed-cell imaging. This hypothetical protocol is based on general cell staining procedures[8] and requires significant optimization for any specific cell line or application.

Objective: To visualize cellular structures using this compound as a fluorescent probe.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel, to be determined based on spectral properties)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20 °C, protected from light.

-

Staining Solution Preparation: Dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final working concentration (start with a range of 1-10 µM and optimize).

-

Live-Cell Staining:

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the staining solution and incubate for 15-30 minutes at 37 °C.

-

Remove the staining solution and wash the cells twice with warm PBS.

-

Add fresh medium or PBS for imaging.

-

-

Fixed-Cell Staining:

-

Wash cells with PBS.

-

Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Optional: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

Determine the optimal excitation and emission wavelengths experimentally. Based on its yellow color, excitation is likely in the blue-violet range (~400-450 nm) with emission in the green-yellow range (~500-550 nm).

-

Visualizations: Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for quantifying this compound.

Caption: General workflow for cell staining and fluorescence microscopy.

Disclaimer: The experimental protocols provided are for informational and research purposes only. They are based on available literature and general laboratory practices. All procedures, especially the synthesis and handling of chemicals, should be performed in a properly equipped laboratory, under the supervision of qualified personnel, and with all appropriate safety precautions in place. The hypothetical application protocol requires substantial optimization.

References

- 1. 6358-36-7 CAS MSDS (4,4'-carbonimidoylbis[N,N-diethylaniline] monohydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Cas 6358-36-7,4,4'-carbonimidoylbis[N,N-diethylaniline] monohydrochloride | lookchem [lookchem.com]

- 3. officestationery.co.uk [officestationery.co.uk]

- 4. airgas.com [airgas.com]

- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 6. spectracolors.com [spectracolors.com]

- 7. lcms.cz [lcms.cz]

- 8. benchchem.com [benchchem.com]

C.I. Basic Yellow 37: A Technical Guide for Researchers

An In-depth Technical Guide on C.I. Basic Yellow 37 for Researchers, Scientists, and Drug Development Professionals.

This compound is a cationic dye belonging to the ketimine class.[1] It is recognized for its fluorescent properties and is utilized in various industrial applications, primarily in textile dyeing. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for research applications.

Core Molecular and Chemical Properties

This compound is characterized by the following molecular formula and weight. There is a slight variation in the reported molecular weight across different suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₀ClN₃ | [1][2] |

| Molecular Weight | 359.54 g/mol or 359.94 g/mol | [1][2] |

| C.I. Name | Basic Yellow 37 | [1] |

| C.I. Number | 41001 | [1] |

| CAS Registry No. | 6358-36-7 | [1] |

| Class | Ketimine | [1] |

| Appearance | Greenish-light yellow powder | [1] |

Synthesis and Manufacturing

A general method for the synthesis of this compound involves the following steps: Sulfur is dissolved in 4–(4-Diethylamino)benzyl)-N,N-diethylbenzenamine, to which ammonium chloride and sodium chloride are added.[1] This mixture is then heated to 175°C in a stream of ammonia.[1] The resulting dye is extracted with hot water and subsequently salted out.[1]

Experimental Protocols

Detailed experimental protocols specifically for this compound in a research context are not extensively documented in publicly available literature. However, based on its properties as a basic dye and its known applications, the following sections provide detailed methodologies for key experiments where this dye or similar dyes are utilized. These protocols are intended to serve as a comprehensive framework for experimental design.

Protocol 1: Dyeing of Acrylic Fibers with Basic Dyes

This protocol outlines a standard procedure for dyeing acrylic textiles with basic dyes like this compound. Basic dyes are particularly effective for dyeing acrylic fibers due to the anionic character of the polymer.

Materials:

-

This compound

-

Acrylic fabric

-

Acetic acid (glacial)

-

Sodium acetate

-

Nonionic surfactant

-

Softener

-

Laboratory dyeing machine (e.g., beaker dyeing machine)

-

Spectrophotometer for color measurement

Procedure:

-

Scouring: Pre-wash the acrylic fabric with a solution containing 0.5-1.0% (on weight of fabric, owg) of a nonionic surfactant and 0.5-1.0% (owg) of tetrasodium pyrophosphate or ammonia.[3] This is carried out for 15-30 minutes at 60-70°C to remove any impurities or processing aids.[3] Rinse the fabric thoroughly with warm and then cold water.[3]

-

Dye Bath Preparation: Prepare a dyebath containing the required amount of this compound, 1% (owg) of acetic acid to achieve a pH of 4.5-5.5, and a suitable retarding agent if necessary to ensure level dyeing. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically set between 1:10 and 1:20.

-

Dyeing Process:

-

Immerse the scoured acrylic fabric into the dyebath at room temperature.

-

Gradually raise the temperature of the dyebath to the glass transition temperature of the acrylic fiber (around 80-85°C). The rate of temperature rise is critical and is typically controlled at 1-2°C per minute.

-

Once the glass transition temperature is reached, the dye uptake rate increases significantly.[3] Continue to raise the temperature to the boiling point (95-100°C).

-

Maintain the dyeing at this temperature for 30-60 minutes, ensuring continuous agitation to achieve a uniform color.

-

-

Cooling and Rinsing: After dyeing, cool the dyebath slowly to approximately 50°C to avoid setting creases in the fabric.[3] Remove the dyed fabric and rinse it thoroughly with warm and then cold water until the water runs clear.

-

After-treatment: Scour the dyed fabric with 0.5% (owg) nonionic surfactant and 0.5-1.0% (owg) glacial acetic acid.[3] Finally, rinse and apply a softener as required.[3]

-

Evaluation: Measure the color strength (K/S values) of the dyed fabric using a spectrophotometer and assess the color fastness properties (e.g., to washing, light, and rubbing) according to standard ISO or AATCC methods.

Protocol 2: Photocatalytic Degradation of this compound

This protocol describes a general method for studying the degradation of basic dyes using a photocatalyst, which is relevant for environmental fate and water treatment studies.

Materials:

-

This compound solution of known concentration

-

Photocatalyst (e.g., TiO₂, ZnO)

-

Photoreactor with a UV or visible light source

-

Magnetic stirrer

-

pH meter

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

UV-Vis spectrophotometer

-

Centrifuge or filtration system

Procedure:

-

Dye Solution Preparation: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the degradation experiments (e.g., 10-50 mg/L).

-

Experimental Setup: Place a specific volume of the dye solution (e.g., 100 mL) into the photoreactor. Add a measured amount of the photocatalyst (e.g., 0.1-1.0 g/L). The reactor should be placed on a magnetic stirrer to ensure the catalyst remains suspended.

-

Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[4][5] Take an initial sample just before turning on the light source.

-

pH Adjustment: Adjust the pH of the suspension to the desired level using dilute HCl or NaOH, as pH can significantly influence the degradation rate.[4]

-

Photoreaction: Initiate the photocatalytic reaction by turning on the light source. Continue stirring the suspension throughout the experiment.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[4]

-

Analysis: Immediately centrifuge or filter the collected samples to remove the photocatalyst particles.[4] Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.

-

Data Evaluation: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Protocol 3: Removal of this compound using Biosorbents

This protocol provides a framework for investigating the removal of this compound from aqueous solutions using biosorbents, such as tree fern.[6]

Materials:

-

This compound solution of known concentration

-

Biosorbent material (e.g., dried and ground tree fern)

-

Shaker or magnetic stirrer

-

pH meter

-

UV-Vis spectrophotometer

-

Centrifuge or filtration system

Procedure:

-

Biosorbent Preparation: Prepare the biosorbent by washing it with deionized water to remove any soluble impurities, followed by drying and grinding to a uniform particle size.

-

Adsorption Experiments:

-

Prepare a series of flasks each containing a fixed volume of the this compound solution at a known initial concentration.

-

Add a pre-weighed amount of the biosorbent to each flask.

-

Adjust the pH of the solutions to the desired values.

-

Place the flasks on a shaker and agitate at a constant speed and temperature for a specified period to reach equilibrium.

-

-

Kinetic Studies: To study the adsorption kinetics, take samples at different time intervals during the agitation process.

-

Isotherm Studies: To determine the adsorption isotherm, vary the initial dye concentration while keeping the biosorbent dose, pH, and temperature constant.

-

Analysis: After the desired contact time, separate the biosorbent from the solution by centrifugation or filtration. Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of the biosorbent (qₑ in mg/g) at equilibrium.

-

Analyze the kinetic data using models such as pseudo-first-order and pseudo-second-order to determine the rate of adsorption.

-

Fit the equilibrium data to isotherm models like Langmuir and Freundlich to describe the adsorption behavior.

-

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with biological signaling pathways. Its primary application is in the industrial dyeing of materials, and its biological effects have not been a major focus of research. For drug development professionals, it is important to note that many dyes, particularly cationic dyes, can exhibit biological activity, including potential toxicity. Therefore, any consideration of this compound or structurally related molecules for biological applications would require extensive in vitro and in vivo toxicological and mechanistic studies.

Conclusion

This compound is a well-characterized fluorescent dye with established applications in the textile industry. While its use in a direct research or drug development context is not well-documented, the provided protocols for dyeing, photocatalytic degradation, and biosorption offer a foundation for further investigation into its properties and potential applications or environmental impact. Researchers are encouraged to adapt these methodologies and conduct thorough validation for their specific experimental systems.

References

C.I. Basic Yellow 37: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of C.I. Basic Yellow 37 in water and organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility information and presenting a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and scientists working with this compound.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 41001, is a cationic dye belonging to the ketimine class.[1] It is recognized for its use in various industrial applications. A comprehensive understanding of its solubility is crucial for its application in diverse fields, including materials science and biological research.

Solubility of this compound

Despite extensive searches of scientific databases and chemical supplier information, specific quantitative solubility data for this compound in water and common organic solvents remains elusive. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble, Dissolves Easily | [2] |

| Ethanol | Soluble |

It is important to note that while the dye is described as "soluble" or "easily soluble," these terms are not standardized and do not provide information on the concentration at which saturation is reached or the influence of temperature on solubility.

For a structurally similar compound, Auramine O (C.I. Basic Yellow 2), the literature presents conflicting qualitative solubility information, with some sources stating it is insoluble in water while others claim it is soluble.[3][4][5] This highlights the necessity for empirical determination of solubility for specific basic dyes.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of this compound in water and organic solvents. This protocol is based on established methods, including the OECD Guideline 105 (Flask Method) and spectrophotometric analysis, which are widely accepted for determining the solubility of chemical substances.[6][7][8][9]

Principle

The flask method involves dissolving the test substance in a solvent at a specific temperature until saturation is reached. The concentration of the dissolved substance in the saturated solution is then determined using a suitable analytical method. For a colored compound like this compound, UV-Visible spectrophotometry is a highly effective and commonly used technique for quantification.[10][11][12]

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., distilled water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Visible spectrophotometer and cuvettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Detailed Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of dilutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Visible spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a volumetric flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved.

-

-

Sample Preparation and Analysis:

-

After equilibration, carefully remove the sample and separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. It is crucial to avoid any transfer of solid particles into the sample for analysis.

-

Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the measured absorbance and the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The calculated concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Logical Approach to Solvent Selection

Based on the qualitative data available, a logical approach to selecting solvents for experimental determination can be visualized as follows:

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Yellow 37 Affordable and High-Quality Textile Dye [dyesandpigments.co.in]

- 3. Auramine O - Wikipedia [en.wikipedia.org]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. sdc.org.uk [sdc.org.uk]

- 11. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 12. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

C.I. Basic yellow 37 absorption and emission spectra

An In-Depth Technical Guide to the Photophysical Properties of C.I. Basic Yellow 37

For researchers, scientists, and professionals in drug development, a thorough understanding of the photophysical properties of fluorescent dyes is paramount for their effective application. This guide provides a comprehensive overview of the absorption and emission characteristics of this compound, a fluorescent dye of the ketimine class.

Illustrative Photophysical Data

The following table summarizes the expected, though not experimentally confirmed, photophysical properties of this compound in a dilute solution. These values are representative of a generic yellow fluorescent dye and serve as a practical reference point for experimental design.

| Parameter | Symbol | Representative Value | Unit | Description |

| Absorption Maximum | λmax | 420 - 440 | nm | The wavelength at which the dye absorbs the most light. |

| Molar Absorptivity | ε | 30,000 - 60,000 | M-1cm-1 | A measure of how strongly the dye absorbs light at λmax. |

| Emission Maximum | λem | 480 - 510 | nm | The wavelength at which the dye emits the most light after excitation. |

| Stokes Shift | Δλ | 60 - 70 | nm | The difference in wavelength between the absorption and emission maxima. |

| Fluorescence Quantum Yield | Φf | 0.2 - 0.5 | - | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime | τ | 2 - 5 | ns | The average time the molecule spends in the excited state before returning to the ground state. |

Disclaimer: These values are illustrative and should be experimentally verified for this compound.

Experimental Protocols for Photophysical Characterization

To obtain accurate photophysical data for this compound, a systematic experimental approach is necessary.

Sample Preparation

The photophysical properties of a dye can be highly dependent on its environment.

-

Solvent Selection: Choose a spectroscopic grade solvent in which the dye is readily soluble. Common choices include ethanol, methanol, or dimethyl sulfoxide (DMSO). It is advisable to study the dye in a range of solvents of varying polarity to understand its solvatochromic behavior.

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of the selected solvent to create a concentrated stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For absorption and fluorescence measurements, it is crucial to work with optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

Measurement of Absorption Spectrum

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum of the pure solvent in a 1 cm path length quartz cuvette.

-

Measure the absorption spectrum of each diluted dye solution over a relevant wavelength range (e.g., 350-500 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length.

-

Measurement of Fluorescence Spectra

-

Instrumentation: A calibrated spectrofluorometer.

-

Procedure:

-

Emission Spectrum: Excite the sample at its λmax. Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 430-700 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation monochromator over a wavelength range shorter than the emission maximum (e.g., 350-500 nm). The resulting excitation spectrum should be superimposable on the absorption spectrum if no excited-state reactions are occurring.

-

Determination of Fluorescence Quantum Yield

The relative method, using a well-characterized fluorescent standard, is commonly employed.

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For a yellow dye, fluorescein in 0.1 M NaOH (Φf = 0.95) or quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) are suitable choices.

-

Procedure:

-

Prepare dilute solutions of both the this compound sample and the standard, ensuring their absorbance at the excitation wavelength is below 0.1 and closely matched.

-

Measure the absorption and fluorescence emission spectra of both the sample and the standard under identical instrument settings (e.g., excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,S) is calculated using the following equation: Φf,S = Φf,R × (IS / IR) × (AR / AS) × (nS2 / nR2) where R and S denote the reference and sample, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures described above.

Caption: Workflow for photophysical characterization of a fluorescent dye.

An In-depth Technical Guide to the Fluorescent Properties of C.I. Basic Yellow 37

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to characterize the fluorescent properties of dyes such as C.I. Basic Yellow 37. Due to a lack of publicly available, specific quantitative data for this compound, this guide focuses on the experimental protocols and data presentation formats that researchers can use to determine these properties. The numerical values presented in the tables are for illustrative purposes only and do not represent measured data for this compound.

Introduction

This compound, also known as C.I. 41001, is a synthetic organic dye belonging to the ketimine class. While primarily utilized in the textile industry for its vibrant yellow hue, its fluorescent nature suggests potential applications in various scientific and biomedical fields, including as a biological stain or probe. Understanding the fundamental fluorescent properties of this dye is crucial for developing and validating such applications.

This technical guide outlines the standard experimental procedures for determining the key fluorescent characteristics of a compound like this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime.

Core Fluorescent Properties: Data Presentation

The quantitative fluorescent properties of a dye are typically summarized in a tabular format for clarity and ease of comparison. The following tables illustrate how such data for this compound would be presented.

Table 1: Spectral Characteristics of this compound

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | Value to be determined | The peak wavelength of light absorbed by the molecule to induce fluorescence. |

| Emission Maximum (λem) | Value to be determined | The peak wavelength of light emitted by the molecule after excitation. |

| Stokes Shift | Calculated Value | The difference in wavelength between the excitation and emission maxima. |

Table 2: Photophysical Properties of this compound

| Property | Value | Standard Used | Solvent |

| Fluorescence Quantum Yield (Φf) | Value to be determined | e.g., Quinine Sulfate | e.g., 0.1 M H₂SO₄ |

| Fluorescence Lifetime (τ) | Value to be determined | N/A | e.g., Ethanol |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of fluorescent molecules. The following sections describe the standard methodologies for measuring the core fluorescent properties of this compound.

Determination of Excitation and Emission Spectra

The excitation and emission spectra of a fluorescent dye are fundamental properties that dictate the optimal wavelengths for its use. These are determined using a fluorescence spectrophotometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, water, or a buffer solution). The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.

-

Instrumentation: Utilize a calibrated fluorescence spectrophotometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum. If unknown, a preliminary scan can be performed to find an approximate value.

-

Scan a range of excitation wavelengths and record the corresponding fluorescence intensity.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths and record the fluorescence intensity.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized fluorescent standard, is the most common approach for determining Φf.[1][2]

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption profile that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green spectral region.

-

Sample Preparation:

-

Prepare a series of solutions of both the this compound sample and the fluorescent standard in the same solvent.

-

Adjust the concentrations to have a range of absorbances at the chosen excitation wavelength, ensuring the maximum absorbance does not exceed 0.1 to prevent inner filter effects.[2]

-

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using a fluorescence spectrophotometer.

-

The excitation wavelength must be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent. The concentration should be optimized to give a good signal-to-noise ratio without causing aggregation or quenching.

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at the determined excitation maximum (λex).

-

The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation cycles, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).

-

The quality of the fit is assessed using statistical parameters such as chi-squared (χ²).

-

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships.

Caption: Experimental workflow for the characterization of fluorescent properties.

Conclusion

References

An In-depth Technical Guide to the Quantum Yield and Photostability of C.I. Basic Yellow 37

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Yield and Photostability

In the realm of fluorescence microscopy, high-content screening, and drug development, the selection of appropriate fluorescent probes is paramount. Two of the most critical parameters governing the utility of a fluorophore are its fluorescence quantum yield (ΦF) and its photostability.

-

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is essential for sensitive detection and imaging. The quantum yield is a value between 0 and 1 (or 0% and 100%).

-

Photostability: This refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. Photobleaching is the irreversible destruction of a fluorophore's chemical structure, leading to a loss of its ability to fluoresce. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

C.I. Basic Yellow 37, a ketimine dye, holds potential for various bio-imaging applications.[1][2] A thorough understanding of its quantum yield and photostability is therefore essential for its effective implementation.

Quantum Yield of Structurally Similar Dyes

While specific data for this compound is unavailable, data for Auramine O (C.I. Basic Yellow 2), a diarylmethane dye with a related structure, can provide some insight into the expected photophysical properties.[3][4][5]

Table 1: Fluorescence Quantum Yield of Auramine O

| Solvent | Quantum Yield (ΦF) | Reference |

| Glycerol | 0.03 | [6] |

| Methanol | 0.0016 | [6] |

| n-Decanol | 0.019 | [6] |

| Water | Not detectable in 0.1 M sodium phosphate buffer | [7] |

| 95% Ethanol | 87 times higher than in water | [7] |

| 60% Sucrose | 10 times higher than in water | [7] |

The quantum yield of Auramine O is highly dependent on the viscosity of the solvent.[6][7]

Experimental Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield is the most common method and is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

3.1. Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopic grade solvents

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

3.2. Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the test sample (this compound) and the quantum yield standard in the desired solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Measure the fluorescence emission spectrum for each solution, ensuring the same excitation and emission slit widths are used for all measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient of the straight line for both plots.

-

Calculate the quantum yield of the sample using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the test sample and the standard, respectively.

-

-

3.3. Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for Relative Quantum Yield Determination.

Photostability of Structurally Similar Dyes

Table 2: Factors Influencing Photodegradation of C.I. Basic Yellow 2

| Influencing Factor | Observation | Reference |

| pH | Rate of photobleaching increases with pH up to 5.0, then decreases. | [8] |

| Initial Dye Concentration | Higher concentrations can lead to a decreased degradation rate. | [10] |

| Oxidizing Agents (e.g., H2O2, S2O82-) | Significantly enhance the rate of photodegradation. | [8][9] |

| UV Irradiation | Essential for initiating photodegradation in many advanced oxidation processes. | [9][10] |

Experimental Protocol for Assessing Photostability

Photostability is typically assessed by measuring the rate of fluorescence decay under continuous illumination.

5.1. Materials and Equipment

-

Fluorescence microscope with a stable light source (e.g., laser or arc lamp)

-

Photodetector (e.g., PMT or CCD camera)

-

Time-correlated single-photon counting (TCSPC) system (for advanced analysis)

-

Sample holder with temperature control

-

Solvents and buffers

5.2. Procedure

-

Sample Preparation: Prepare a solution of the fluorescent dye at a known concentration in the desired solvent or buffer.

-

Microscope Setup:

-

Place the sample on the microscope stage.

-

Focus on the sample and adjust the illumination intensity to a level relevant to the intended application.

-

-

Fluorescence Monitoring:

-

Expose the sample to continuous illumination.

-

Record the fluorescence intensity as a function of time.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity versus time.

-

Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant (kpb).

-

The photobleaching quantum yield (Φpb) can be calculated if the photon flux and absorption cross-section are known.

-

5.3. Experimental Workflow for Photostability Assessment

Caption: Workflow for Photostability Assessment.

Conclusion

The fluorescence quantum yield and photostability are critical parameters that dictate the performance of a fluorescent dye in demanding applications. While specific data for this compound are not currently available, the methodologies outlined in this guide provide a clear and robust framework for their determination. The data presented for the structurally similar dye, Auramine O, suggest that the photophysical properties of this compound may be highly sensitive to its local environment, particularly solvent viscosity.

For researchers, scientists, and drug development professionals considering the use of this compound, it is strongly recommended that the experimental protocols described herein be followed to generate the necessary quantitative data. This will enable a comprehensive evaluation of its suitability as a fluorescent probe and facilitate the optimization of its performance in specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Cationic Dye | Basic Yellow 2 | Ranbar Yellow SR3410-1 [ranbarr.com]

- 4. Auramine O - Wikipedia [en.wikipedia.org]

- 5. CAS 2465-27-2: Basic Yellow 2 | CymitQuimica [cymitquimica.com]

- 6. omlc.org [omlc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. isca.me [isca.me]

- 9. The photo-oxidative destruction of C.I. Basic Yellow 2 using UV/S(2)O(8)(2-) process in an annular photoreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

C.I. Basic yellow 37 mechanism of fluorescence

An In-depth Technical Guide on the Fluorescence Mechanism of C.I. Basic Yellow 37

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Brilliant Flavine Yellow 10GFF or by its Colour Index number 41001, is a cationic dye belonging to the ketimine class.[1] While it is categorized as a fluorescent dye, detailed scientific literature specifically elucidating its fluorescence mechanism and photophysical properties is scarce.[2] This guide provides a comprehensive overview of the probable fluorescence mechanism of this compound based on the known behavior of related ketimine dyes and general principles of fluorescence. It outlines the theoretical framework of its electronic transitions and the anticipated effects of environmental factors such as solvent polarity and pH. Furthermore, this document details established experimental protocols for characterizing the photophysical properties of fluorescent dyes, which can be applied to this compound. These methodologies include fluorescence spectroscopy, quantum yield determination, and fluorescence lifetime measurements. Finally, potential applications in cellular imaging and as a fluorescent probe are discussed, along with the necessary experimental workflows.

Introduction to this compound

This compound is a synthetic organic dye with the molecular formula C₂₁H₃₀ClN₃.[1] Its chemical structure is characterized by a ketimine (-C=N-) functional group, which is part of the chromophore responsible for its color and fluorescence. While primarily used in the textile industry for dyeing, its fluorescent nature suggests potential for applications in research and development, such as in cellular imaging or as a molecular probe.

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | Basic Yellow 37 | [1] |

| C.I. Number | 41001 | [1] |

| CAS Number | 6358-36-7 | [1] |

| Chemical Class | Ketimine | [1] |

| Molecular Formula | C₂₁H₃₀ClN₃ | [1] |

| Appearance | Greenish-yellow powder | [1] |

The Core Mechanism of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and subsequently returns to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The fluorescence of organic dyes like this compound is intrinsically linked to their electronic structure, specifically the π-electron system of the chromophore. The ketimine group, in conjunction with the aromatic rings in its structure, forms a conjugated system where π → π* electronic transitions are responsible for the absorption of light and subsequent fluorescence.

Jablonski Diagram

The photophysical processes involved in fluorescence are best illustrated by a Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions.

Factors Influencing the Fluorescence of this compound

The fluorescence of a dye is highly sensitive to its local environment. For this compound, factors such as solvent polarity, pH, and temperature are expected to significantly influence its photophysical properties.

Solvent Effects (Solvatochromism)

The polarity of the solvent can alter the energy levels of the ground and excited states of a fluorophore, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. In polar solvents, dye molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized, leading to a red shift (bathochromic shift) in the emission spectrum.

For ketimine dyes, which possess a degree of intramolecular charge transfer (ICT) character upon excitation, an increase in solvent polarity is generally expected to result in a bathochromic shift in the fluorescence emission.

Caption: Effect of solvent polarity on fluorescence emission.

pH Effects

The fluorescence of this compound is likely to be pH-dependent due to the presence of the basic nitrogen atom in the ketimine group. Protonation of this nitrogen at acidic pH would alter the electronic structure of the chromophore. This can lead to changes in the absorption and emission spectra, as well as the fluorescence quantum yield and lifetime. For many nitrogen-containing dyes, protonation can lead to fluorescence quenching.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols for Characterization

To fully understand the fluorescence mechanism of this compound, a series of photophysical experiments are required. The following are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This is the fundamental technique to measure the absorption and emission spectra of a fluorescent compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions in the solvent of interest to find a concentration that gives an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).

-

Emission Measurement: Using a spectrofluorometer, excite the sample at λ_abs_max. Record the emission spectrum over a wavelength range significantly longer than the excitation wavelength. The wavelength of maximum emission is λ_em_max.

-

Excitation Measurement: Set the emission monochromator to λ_em_max and scan the excitation monochromator. The resulting excitation spectrum should be similar to the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Measurement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method is commonly used.[3]

Protocol:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).

-

Sample and Standard Preparation: Prepare solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength.

-

Data Acquisition: Record the absorption and emission spectra for both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both emission measurements.

-

Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for relative quantum yield measurement.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.[4][5]

Protocol:

-

Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the dye's absorption maximum.

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Data Acquisition: Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

Data Analysis: Perform a deconvolution of the sample decay with the IRF using appropriate fitting software to obtain the fluorescence lifetime(s).

Table 2: Hypothetical Photophysical Data for this compound in Different Solvents (for illustrative purposes)

| Solvent | Dielectric Constant | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| Cyclohexane | 2.0 | 430 | 480 | 2595 | 0.60 | 3.5 |

| Ethanol | 24.6 | 445 | 510 | 2880 | 0.45 | 2.8 |

| Acetonitrile | 37.5 | 448 | 520 | 3125 | 0.30 | 2.1 |

| Water | 80.1 | 455 | 540 | 3580 | 0.15 | 1.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends. Experimental verification is required.

Potential Applications and Experimental Workflows

While specific applications of this compound as a fluorescent probe are not well-documented, its properties suggest potential uses in various research areas.

Cellular Imaging

As a cationic and fluorescent molecule, this compound may accumulate in specific cellular compartments, such as mitochondria, which have a negative membrane potential. This could allow for its use as a vital stain for visualizing these organelles in live cells.

Caption: Workflow for live-cell imaging.

Fluorescent Probe for Drug Development

If the fluorescence of this compound is sensitive to binding with a specific biomolecule, it could be developed into a probe for high-throughput screening assays in drug discovery. For example, if its fluorescence changes upon binding to a protein, this could be used to screen for compounds that inhibit this interaction.

Conclusion

This compound is a fluorescent dye of the ketimine class with potential for broader applications beyond the textile industry. Although specific data on its fluorescence mechanism is limited, this guide provides a theoretical framework and practical experimental protocols for its comprehensive characterization. Based on the properties of similar dyes, its fluorescence is expected to be sensitive to environmental factors like solvent polarity and pH. The detailed methodologies presented here for fluorescence spectroscopy, quantum yield, and lifetime measurements will enable researchers to thoroughly investigate its photophysical properties. Further research into this dye could unlock its potential as a valuable tool in cellular imaging and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 5. sssc.usask.ca [sssc.usask.ca]

Technical Guide: C.I. Basic Yellow 37 - Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for C.I. Basic Yellow 37 (C.I. 41001; CAS No. 6358-36-7). Due to the limited publicly available toxicological data specific to this compound, this guide also includes information on structurally related compounds and general principles of chemical safety.

Chemical Identification

| Identifier | Value |

| C.I. Name | Basic Yellow 37 |

| C.I. Number | 41001 |

| CAS Number | 6358-36-7 |

| Molecular Formula | C₂₁H₃₀ClN₃ |

| Molecular Weight | 359.94 g/mol |

| Synonyms | Benzenamine, 4,4'-carbonimidoylbis[N,N-diethyl-, monohydrochloride |

Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

-

Harmful if swallowed (H302).[1]

-

Causes serious eye irritation (H319).[1]

-

Harmful to aquatic life with long-lasting effects (H412).[1]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 590 mg/kg | [1] |

| Acute Dermal Toxicity (LD50) | Data Not Available | Dermal | Data Not Available | |

| Acute Inhalation Toxicity (LC50) | Data Not Available | Inhalation | Data Not Available | |

| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritant | [1] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Irritant | [1] |

It is important to note that this compound is structurally related to Auramine (C.I. 41000), which has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] The manufacturing process of auramine has been classified as carcinogenic to humans (Group 1).[2] Given this relationship, this compound should be handled with a high degree of caution.

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically on this compound are not publicly available. However, such studies generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols based on relevant OECD guidelines.

4.1. Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level. The outcome of this first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test). Doses are administered by gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

4.2. Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the animal's back. The patch is covered with a gauze dressing for a specified period (typically 4 hours).

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

4.3. Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of the lesions is scored.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spillage and Disposal

-

Spillage: Avoid generating dust. Wear appropriate PPE. Carefully sweep up the spilled material and place it in a sealed container for disposal. Clean the spill area with a wet cloth or paper towels.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Visualizations

As no specific signaling pathways for this compound toxicity have been identified, the following diagrams illustrate general workflows for safe handling and toxicity testing.

Caption: General workflow for safely handling chemical dyes in a laboratory setting.

Caption: Tiered approach for general toxicity assessment of a chemical substance.Caption:** Tiered approach for general toxicity assessment of a chemical substance.

References

Unveiling C.I. Basic Yellow 37 for Research Applications: A Technical Overview

For Immediate Release

For researchers, scientists, and drug development professionals seeking to explore the potential of C.I. Basic Yellow 37 in their work, this technical guide provides a consolidated resource on its properties, availability, and safety considerations. While detailed experimental protocols and established signaling pathways involving this compound are not extensively documented in publicly available scientific literature, this document aims to equip researchers with the foundational knowledge required for its initial evaluation.

Research-Grade Suppliers

A critical first step for any research application is sourcing high-purity reagents. This compound is available from suppliers specializing in chemical compounds for scientific use. One such supplier that explicitly designates this product for "research use only" is MedchemExpress.[1] It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to ensure the purity and identity of the compound align with their experimental requirements.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and toxicological information for this compound is presented below. This data has been compiled from various supplier and safety data sheets.

| Property | Value | Reference |

| C.I. Name | Basic Yellow 37 | [2] |

| C.I. Number | 41001 | [2] |

| CAS Number | 6358-36-7 | [2] |

| Molecular Formula | C₂₁H₃₀ClN₃ | [2] |

| Molecular Weight | 359.94 g/mol | [1] |

| Appearance | Greenish-yellow powder | [2] |

| Solubility | Information not readily available in research context | |

| Purity | >98% (typical for research grade) | |

| Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | [1] |

Toxicological Summary:

Safety data sheets indicate that this compound may cause serious eye irritation. In case of contact, it is advised to flush with plenty of cool water for at least 15 minutes. Ingestion may cause nausea, vomiting, and diarrhea. Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses and gloves, should be strictly followed when handling this compound.

Experimental Applications and Protocols

A comprehensive search of scientific literature did not yield established, peer-reviewed experimental protocols for the application of this compound in biological research, cellular imaging, or drug development studies. The predominant documented uses are in the textile industry as a dye and in the manufacturing of optical data recording media.

Given the "fluorescent dye" classification by some suppliers, it is plausible that this compound could be investigated for applications in biological imaging. However, without published studies, researchers would need to undertake a systematic evaluation of its fluorescent properties, including excitation and emission spectra, quantum yield, photostability, and cellular permeability and toxicity.

For toxicological studies, researchers would need to design and validate their own protocols, starting with in vitro cytotoxicity assays on relevant cell lines before proceeding to more complex models.

Hypothetical Research Workflow

In the absence of specific experimental data, a logical workflow for evaluating a compound like this compound for a novel research application is proposed. This workflow is a generalized representation of a standard scientific approach.

Caption: A generalized workflow for the initial scientific evaluation of a research compound.

Signaling Pathways

Due to the lack of research on the biological activity of this compound, there is no information available regarding its interaction with or modulation of any signaling pathways. Researchers investigating this compound would need to perform initial screens, such as kinase profiling or gene expression analysis, to identify potential biological targets and affected pathways.

References

Methodological & Application

Application Notes and Protocols for C.I. Basic Yellow 37 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Basic Yellow 37 is a cationic dye belonging to the ketimine class.[1] While traditionally used in the textile industry, its fluorescent properties suggest potential applications in biological imaging.[2] As a cationic molecule, it is expected to preferentially bind to negatively charged components within cells, such as nucleic acids in the nucleus and mitochondria, making it a candidate for fluorescent staining in microscopy.

These application notes provide a generalized protocol for the use of this compound as a fluorescent stain for both live and fixed cells. It is important to note that the specific photophysical properties of this compound, such as its precise excitation and emission maxima, have not been extensively documented in scientific literature for microscopy applications. Therefore, initial characterization of its spectral properties is a prerequisite for successful imaging.

Physicochemical Properties and Safety Information

A summary of the known properties and safety considerations for this compound is provided below.

| Property | Value |

| C.I. Name | Basic Yellow 37 |

| Molecular Formula | C₂₁H₃₀ClN₃ |

| Molecular Weight | 359.54 g/mol |

| CAS Number | 6358-36-7 |

| Appearance | Greenish-light yellow powder |

| Solubility | Soluble in water |

Safety Precautions: this compound should be handled with appropriate laboratory safety practices. Wear personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols

Part 1: Determination of Spectral Characteristics

Due to the lack of specific data for fluorescence microscopy applications, the first step is to determine the optimal excitation and emission wavelengths for this compound.

Objective: To determine the excitation and emission maxima of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water or a suitable solvent like DMSO.

-

Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1-10 µg/mL.

-

Excitation Spectrum:

-

Set the emission wavelength to an estimated value (e.g., 520 nm, typical for yellow-green fluorescence).

-

Scan a range of excitation wavelengths (e.g., 350-500 nm) and record the fluorescence intensity.

-

The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 480-650 nm) and record the fluorescence intensity.

-

The wavelength with the highest recorded intensity is the emission maximum (λem).

-

Part 2: Live-Cell Staining Protocol

This protocol provides a general guideline for staining live cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1 mg/mL)

-

Cell culture medium (serum-free for staining)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (based on determined λex/λem)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Staining Solution Preparation: Dilute the this compound stock solution in serum-free culture medium to a final working concentration (start with a range of 1-10 µg/mL).

-

Washing: Gently wash the cells once with warm PBS.

-

Staining: Remove the PBS and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets corresponding to the determined excitation and emission maxima of this compound.

Part 3: Fixed-Cell Staining Protocol

This protocol is for staining cells that have been fixed and, if necessary, permeabilized.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization (optional)

-

This compound stock solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-